N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea

Catalog No.
S3318430
CAS No.
852913-16-7
M.F
C29H28F6N4OS
M. Wt
594.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-...

CAS Number

852913-16-7

Product Name

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea

Molecular Formula

C29H28F6N4OS

Molecular Weight

594.6 g/mol

InChI

InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25-,26-/m0/s1

InChI Key

IQMKPBFOEWWDIQ-FRSFCCSCSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea is a specialized compound characterized by its unique bifunctional structure. It features a thiourea moiety linked to a cinchona-derived chiral center, making it an important organocatalyst in asymmetric synthesis. The compound has the molecular formula C29H28F6N4OS and a molecular weight of 594.624 g/mol. Its structure includes a phenyl group with two trifluoromethyl substitutions, which enhances its reactivity and solubility in various organic solvents .

  • The presence of fluorine atoms in the trifluoromethyl groups suggests a potential for low volatility and lipophilicity, which could lead to bioaccumulation.
  • The thiourea group might exhibit weak acidity and could react with bases.

This compound is primarily utilized in organocatalytic reactions, particularly in the synthesis of enantiomerically enriched compounds. It can facilitate various transformations, including:

  • Aldol Reactions: Acting as a catalyst to promote the formation of β-hydroxy carbonyl compounds.
  • Michael Additions: Enabling nucleophilic addition to α,β-unsaturated carbonyl compounds.
  • Ugi Reactions: Participating in multicomponent reactions to synthesize diverse amine derivatives.

The presence of both the thiourea and cinchona components allows for dual activation mechanisms, enhancing reaction rates and selectivity .

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea typically involves several key steps:

  • Preparation of the Thiourea: The initial step involves reacting an appropriate isothiocyanate with an amine derivative derived from cinchona.
  • Formation of the Bifunctional Catalyst: The introduction of the 3,5-bis(trifluoromethyl)phenyl group can be achieved through nucleophilic aromatic substitution or coupling reactions.
  • Purification: The final product is purified using column chromatography or recrystallization techniques to achieve high purity suitable for catalytic applications .

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea finds applications primarily in:

  • Asymmetric Synthesis: Used as a chiral catalyst in the production of enantiopure compounds.
  • Pharmaceutical Development: Potentially useful in synthesizing active pharmaceutical ingredients due to its chiral nature.
  • Material Science: Explored for use in developing advanced materials owing to its unique chemical properties .

Interaction studies involving this compound focus on its catalytic efficiency and selectivity in various reactions. Research indicates that the trifluoromethyl groups enhance electronic properties, influencing how the catalyst interacts with substrates during chemical transformations. Additionally, studies on solvent effects reveal that different solvents can significantly impact reaction outcomes when using this organocatalyst .

Several compounds share structural similarities with N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-6'-methoxycinchonanyl thioureaSimilar thiourea baseDifferent chirality at the cinchona center
N-(2-Methylphenyl)-N'-(9R)-6'-methoxycinchonanyl thioureaSimilar thiourea baseLacks trifluoromethyl groups; less reactive
N-(Phenyl)-N'-(8A)-cinchonanyl thioureaBasic thiourea structureAbsence of fluorinated groups; lower solubility

The presence of trifluoromethyl groups in N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea distinctly enhances its reactivity and solubility compared to similar compounds .

This compound's unique structural features and catalytic capabilities make it a significant subject for further research in organic synthesis and medicinal chemistry.

Molecular Architecture

The compound (C₂₉H₂₈F₆N₄OS, MW 594.6 g/mol) features three critical structural domains:

  • Cinchona Alkaloid Core: The (8α,9S)-6'-methoxycinchonanyl system provides a rigid bicyclic framework with defined stereochemistry at C8 and C9. X-ray crystallography confirms the quinuclidine nitrogen adopts an axial position conducive to Brønsted acid catalysis.
  • Thiourea Motif: The N-[3,5-bis(trifluoromethyl)phenyl]thiourea group serves as a hydrogen-bond donor, with computed pKa = 11.39 enabling simultaneous electrophile activation.
  • Fluorinated Aromatic System: Two -CF₃ groups at the 3,5-positions create a strongly electron-deficient aryl ring (Hammett σₚ = 0.54 per substituent), enhancing thiourea hydrogen-bond acidity by 15-20% compared to non-fluorinated analogs.

Table 1: Key structural parameters

ParameterValue/DescriptionSource
Molecular FormulaC₂₉H₂₈F₆N₄OS
Configuration8α,9S,2'R,4'S,5'R
Hydrogen Bond Donors3 (thiourea NH + protonated amine)
Rotatable Bonds8

Cooperative Activation Mechanism

Density functional theory (DFT) studies reveal a dual activation pathway:

  • Electrophile Activation: The protonated quinuclidine nitrogen (pKa ≈ 5.2 in THF) engages carbonyl groups through ionic hydrogen bonding, lowering LUMO energy by 2.1-2.7 eV.
  • Nucleophile Activation: Thiourea NH groups form bifurcated hydrogen bonds with nitroalkanes/malonates, raising HOMO energy by 1.4 eV.

This synergistic effect creates a preorganized transition state with ΔΔG‡ = 2.8 kcal/mol favoring the Re-face attack in Michael additions, translating to 95:5 er. The 6'-methoxy group further stabilizes transition states through edge-to-face aryl interactions (π-stacking energy = -3.4 kcal/mol).

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea represents a highly effective bifunctional cinchona alkaloid-derived organocatalyst for asymmetric Michael addition reactions [1]. This catalyst demonstrates exceptional performance in promoting enantioselective conjugate additions of nitroalkanes to chalcones, establishing a powerful methodology for accessing chiral nitroalkylated products with high stereochemical control [2].

The catalytic mechanism involves dual activation through cooperative hydrogen bonding, where the thiourea moiety activates the electrophilic chalcone substrate while the quinuclidine nitrogen facilitates deprotonation of the nucleophilic nitroalkane [3]. Mechanistic studies utilizing nuclear magnetic resonance spectroscopy and density functional theory calculations have revealed that the catalyst-substrate interaction with the nucleophile is significantly stronger than with the electrophile in the transition state complex [3].

Research Findings and Reaction Conditions

Comprehensive experimental investigations demonstrate that N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea catalyzes the Michael addition of nitromethane to chalcones with exceptional enantioselectivities [2]. The reaction proceeds under mild conditions at ambient temperature in dichloromethane solvent, requiring catalyst loadings as low as 10 mol% to achieve optimal results [2].

SubstrateProduct Yield (%)Enantiomeric Excess (%)Reaction Time (h)Temperature (°C)
Trans-chalcone92982425
4-Methoxychalcone89963025
4-Chlorochalcone95972025
2-Furylchalcone88943625

The synthetic utility extends to β-amino acid synthesis through asymmetric conjugate addition pathways [4]. Stereoselective diaryl(nitro)butanone formation occurs via enantioselective Michael addition processes, providing valuable synthetic intermediates for pharmaceutical applications [4]. The catalyst enables access to β-amino acid derivatives with excellent stereochemical control, demonstrating broad substrate scope across both aryl and alkyl-substituted systems [4].

Kinetic studies reveal first-order dependence on nucleophile, electrophile, and catalyst concentrations, with an experimental activation energy of 10.2 kcal/mol [3]. The carbon-carbon bond formation represents both the rate-determining and stereoselectivity-controlling step, with calculated energy barriers of 8.8 kcal/mol agreeing closely with experimental observations [3].

Asymmetric Mannich Reactions: Malonate-Imine Coupling Mechanisms

The bifunctional thiourea catalyst facilitates highly enantioselective Mannich reactions between malonates and N-Boc-protected imines through cooperative hydrogen-bonding catalysis [5] [6]. This transformation represents the first efficient direct asymmetric Mannich reaction with malonate nucleophiles and simple imines, providing convergent access to optically active β-amino acids under mild, moisture-tolerant conditions [6].

Mechanistic Framework

The catalytic mechanism involves simultaneous activation of both reaction partners through distinct binding modes [5]. The thiourea functionality engages the imine electrophile through dual hydrogen bonding interactions, while the quinuclidine nitrogen acts as a Brønsted base to facilitate malonate enolization [6]. This bifunctional activation strategy overcomes the inherent challenge of combining weakly reactive imines with relatively non-acidic malonate nucleophiles [5].

Computational studies identify the formation of a ternary catalyst-substrate complex as crucial for achieving high enantioselectivity [5]. The transition state involves preferential stabilization of one diastereomeric pathway through optimized hydrogen bonding networks and minimized steric interactions [7].

Experimental Results and Substrate Scope

Systematic investigations demonstrate exceptional performance across diverse substrate combinations [5]. The reaction proceeds efficiently with both aromatic and aliphatic N-Boc imines, displaying remarkable tolerance for electronic variation in the aromatic substituents [5].

Imine SubstrateMalonateYield (%)Enantiomeric Excess (%)Diastereomeric Ratio
N-Boc-phenylaldimineDimethyl malonate9793>20:1
N-Boc-4-methoxybenzaldimineDimethyl malonate9694>20:1
N-Boc-4-fluorobenzaldimineDimethyl malonate9994>20:1
N-Boc-2-furylaldimineDimethyl malonate9796>20:1
N-Boc-propionaldimineDimethyl malonate8992>20:1

Temperature optimization studies reveal that conducting reactions at reduced temperatures significantly enhances enantioselectivity [5]. Optimal conditions employ acetone as solvent at -60°C, providing completed conversions with enantiomeric excesses exceeding 95% for most substrate combinations [5].

The methodology extends to β-ketoester nucleophiles, enabling access to diversely substituted β-amino ketone products [5]. Steric variations in the keto substituent are readily accommodated, demonstrating the broad synthetic utility of this catalytic approach [5].

Friedel-Crafts Alkylation: Indole/Nitroolefin Cyclization Strategies

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea catalyzes enantioselective Friedel-Crafts alkylation reactions between indoles and nitroolefins, providing direct access to 3-indolylmethanamines with high stereochemical control [8] [4]. This transformation represents a convergent approach to structurally important indole alkaloid frameworks and synthetic indole derivatives [8].

Catalytic Mechanism and Activation Mode

The asymmetric Friedel-Crafts reaction proceeds through bifunctional activation involving simultaneous coordination of both reaction partners [8]. The thiourea moiety activates the nitroolefin electrophile through dual hydrogen bonding to the nitro group, while the quinuclidine nitrogen facilitates indole nucleophilicity through general base catalysis [9].

Computational mechanistic studies reveal that both substrates are simultaneously coordinated to the catalyst in a bifunctional mode [9]. The hydroxyl group plays a crucial role in directing preferential attack of the indole over the nitroolefin, stabilizing the resulting transition state through concomitant coordination with the nitroalkene [9].

Reaction Performance and Substrate Tolerance

Experimental investigations demonstrate broad substrate scope encompassing diverse indole derivatives and nitroalkene electrophiles [10]. The reaction proceeds under mild conditions with low catalyst loadings, providing access to enantioenriched 3-alkylated indole products [10].

Indole SubstrateNitroalkeneYield (%)Enantiomeric Excess (%)Reaction Time (h)
IndoleTrans-β-nitrostyrene858248
5-MethoxyindoleTrans-β-nitrostyrene787960
N-MethylindoleTrans-β-nitrostyrene927636
Indole4-Methoxy-β-nitrostyrene818454

The methodology enables construction of quaternary stereocenters through reactions with β,β-disubstituted nitroalkenes [10]. Charged organocatalyst variants demonstrate enhanced activity compared to neutral thiourea analogs, despite the absence of additional hydrogen bond donor sites [10].

Cyclization strategies involving intramolecular Friedel-Crafts processes provide access to complex polycyclic indole frameworks [11]. These transformations proceed through sequential carbon-hydrogen functionalization and ring closure events, establishing multiple stereocenters in a single operation [11].

Conia-Ene Cyclizations: Copper-Mediated Cooperative Catalysis

The implementation of N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea in Conia-ene cyclization reactions represents an innovative application of cooperative catalysis combining organocatalytic and metal-catalyzed processes [12]. This approach enables enantioselective construction of cyclic structures through intramolecular cyclization of alkyne-tethered β-ketoesters [12].

Cooperative Catalytic Framework

The Conia-ene cyclization employs a dual activation strategy wherein the thiourea organocatalyst facilitates substrate deprotonation while copper(I) salts coordinate to the alkyne moiety [12]. This cooperative mechanism enables efficient cyclization under mild conditions with excellent stereochemical control [12].

Mechanistic investigations reveal that the cinchona-derived amino-urea pre-catalyst works synergistically with copper(I) to promote the cyclization process [12]. The rate-limiting step involves β-ketoester deprotonation, with the active catalytic species being monomeric in the amino-urea component [12].

Reaction Scope and Enantioselectivity

Systematic studies demonstrate broad substrate compatibility across various alkyne-tethered β-ketoester systems [12]. The reaction proceeds with high yields and excellent enantioselectivities under optimized conditions [12].

Substrate TypeYield (%)Enantiomeric Excess (%)Reaction ConditionsTemperature (°C)
5-Hexynyl β-ketoester9294Cu(I)/thiourea23
6-Heptynyl β-ketoester8891Cu(I)/thiourea23
Phenyl-substituted substrate8589Cu(I)/thiourea23
Methyl-substituted substrate9093Cu(I)/thiourea23

Deuterium labeling experiments confirm the cooperative nature of the catalytic system, with kinetic isotope effects providing insight into the mechanistic pathway [12]. Computational studies identify hydrogen bonding from the urea group as crucial for determining the observed enantioselectivity [12].

The methodology enables formation of both five-membered and six-membered ring systems depending on the substrate structure and tether length [13]. Selectivity toward exo- or endo-products can be controlled through appropriate choice of terminal alkyne substituents [13].

XLogP3

6.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-19-2023
Peschiulli et al. Synergistic organocatalysis in the kinetic resolution of secondary thiols with concomitant desymmetrization of an anhydride. Nature Chemistry, doi: 10.1038/nchem.584, published online 14 March 2010 http://www.nature.com/nchem

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